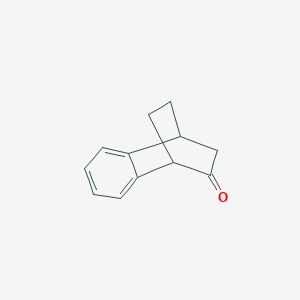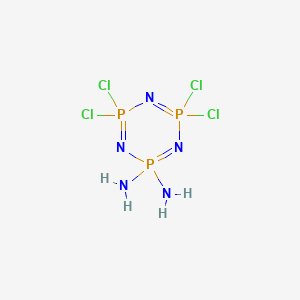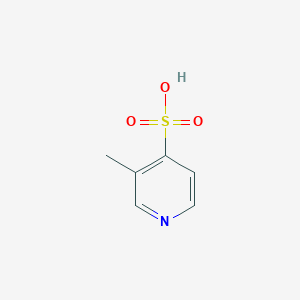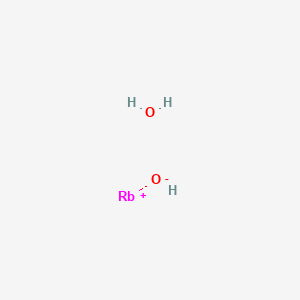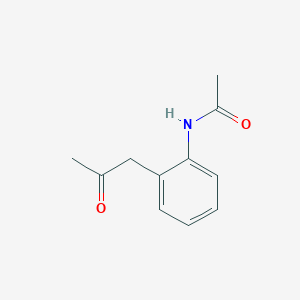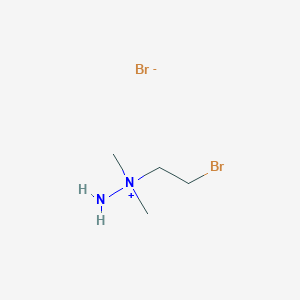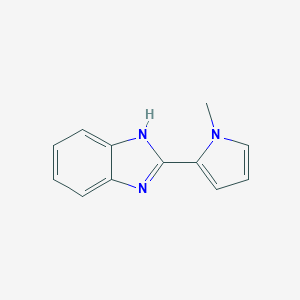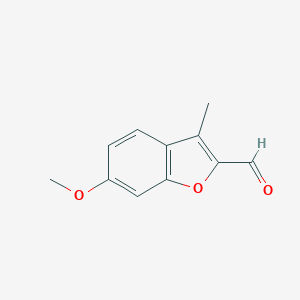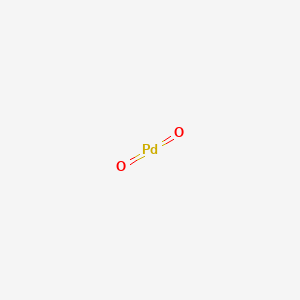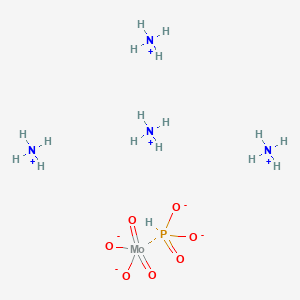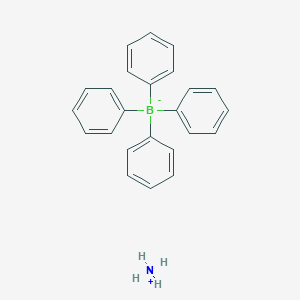
Ammonium tetraphenylborate
Descripción general
Descripción
Synthesis Analysis
The synthesis of ammonium tetraphenylborate and related quaternary ammonium compounds involves controlled radical polymerization techniques, enabling precise control over macromolecular structure, order, and functionality. These compounds have been synthesized for their antibacterial, antifungal, antiviral, and anti-matrix metalloproteinase capabilities, highlighting their potential in the preparation of antimicrobial biomaterials (Yang Jiao et al., 2017).
Molecular Structure Analysis
The molecular structure of ammonium tetraphenylborate and its derivatives plays a crucial role in their functionality and applications. The synthesis and properties of amino acids and peptides containing tetrazolyl moieties, for example, demonstrate the versatility of nitrogen-containing compounds in medicinal chemistry, emphasizing the significance of molecular structure in determining biological activity (E. A. Popova & R. Trifonov, 2015).
Chemical Reactions and Properties
Ammonium tetraphenylborate participates in various chemical reactions, highlighting its reactivity and interaction with other substances. Studies on the synthesis of nanostructured silicas and multiply arylated heteroarenes, including bioactive derivatives, via palladium-catalyzed direct C–H arylation, showcase the compound's role in facilitating complex chemical reactions (P. Hesemann et al., 2014; R. Rossi* et al., 2014).
Physical Properties Analysis
The physical properties of ammonium tetraphenylborate, such as solubility, melting point, and stability, are essential for its application in various domains. The review of calcium and ammonium salts for stimulating plant growth discusses the impact of ammonium-based compounds on plant physiology, indirectly highlighting the importance of understanding the physical properties of such compounds for their effective use (L. Fenn & S. Feagley, 1999).
Chemical Properties Analysis
The chemical properties of ammonium tetraphenylborate, including its reactivity, compatibility with various solvents, and interaction with other chemical species, determine its applications in synthesis, catalysis, and material science. The synthesis and application of quaternary ammonium compounds as compatibilizers for polymer blends and composites review showcases the utility of these compounds in enhancing the thermo-mechanical properties of polymer composites, highlighting the compound's chemical versatility (A. A. Shamsuri & S. Jamil, 2021).
Aplicaciones Científicas De Investigación
1. Accelerated Reprocessing of Dynamic Networks with Creep Resistance
- Summary of Application: Ammonium tetraphenylborate is used as a thermally reversible organocatalyst in the accelerated reprocessing of dynamic networks with creep resistance. It is introduced as an additive in industrially relevant materials such as disulfide-containing polyurethane networks (PU) that undergo disulfide exchange in the presence of a base catalyst .
- Methods of Application: The tetraphenylborate tetramethyl guanidinium salt (TPB:TMG) undergoes a reversible thermal dissociation, releasing free TMG. This thermally reversible organocatalyst can be readily introduced as an additive in disulfide-containing PU networks .
- Results or Outcomes: The addition of the thermally reversible TPB:TMG prevents creep at lower temperatures and enables reprocessability of disulfide-containing PU networks at elevated temperatures. The remarkable reversibility of this thermally activated catalyst allows for multiple reprocessing cycles while effectively maintaining a creep-free state at service temperature .
2. Binding Interactions with Bovine Serum Albumin (BSA)
- Summary of Application: The binding interactions of bovine serum albumin (BSA) with tetraphenylborate ions ([B(Ph)4]−) have been investigated .
- Methods of Application: A set of experimental methods (isothermal titration calorimetry, steady-state fluorescence spectroscopy, differential scanning calorimetry and circular dichroism spectroscopy) and molecular dynamics-based computational methods were used to investigate the binding interactions .
- Results or Outcomes: The specific results or outcomes of this research are not provided in the search results .
3. Photoexcitation of Triplet States
- Summary of Application: Ammonium tetraphenylborate is used in the study of photoexcited states, which are characterized by self-sensitized luminescence .
- Methods of Application: The excitation by UV light at 77 K leads to the formation of stable triplet states due to the capture of electrons on electron traps .
- Results or Outcomes: The investigations have established that in bulk samples, cations in the structure of ammonium tetraphenylborate are electron traps. When the size of the ammonium tetraphenylborate sample is changed to 6 and 3 nm, the capture of excited electrons on sorbed oxygen molecules becomes dominant .
4. Effect on Physicochemical Properties of Bovine Serum Albumin (BSA)
- Summary of Application: The effect of tetraphenylborate on the physicochemical properties of BSA has been investigated .
- Methods of Application: A set of experimental methods and molecular dynamics-based computational approaches were used to investigate the binding interactions .
- Results or Outcomes: Two sets of structurally distinctive binding sites in BSA were found under the experimental conditions. The formation of the { [B (Ph) 4] − }–BSA complex results in an increase in the thermal stability of the alpha-helical content, correlating with the saturation of the particular BSA binding sites, thus hindering its thermal unfolding .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
azanium;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.H3N/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H3/q-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFYDLYRTYMBIL-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561024 | |
| Record name | Ammonium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium tetraphenylborate | |
CAS RN |
14637-34-4 | |
| Record name | Ammonium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




